1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1637296-31-1
VCID: VC2894960
InChI: InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
SMILES: CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride

CAS No.: 1637296-31-1

Cat. No.: VC2894960

Molecular Formula: C10H11Cl2N3

Molecular Weight: 244.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride - 1637296-31-1

Specification

CAS No. 1637296-31-1
Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
IUPAC Name 1-(4-chlorophenyl)-5-methylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H
Standard InChI Key DECUAESHJZMUOK-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl
Canonical SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride features a five-membered pyrazole ring with three key substituents. The structural elements include:

  • A pyrazole core with nitrogen atoms at positions 1 and 2

  • A 4-chlorophenyl substituent attached to N-1 of the pyrazole ring

  • A methyl group at position 5 of the pyrazole ring

  • A primary amine group at position 4 of the pyrazole ring

  • A hydrochloride salt formed by protonation of the primary amine

This arrangement of substituents creates a unique electronic distribution and three-dimensional architecture that influences the compound's interactions with biological targets and its physicochemical properties. The position of the amine group at C-4 of the pyrazole ring is particularly significant, as it provides a key site for hydrogen bonding interactions with potential biological targets.

Physicochemical Properties

Based on the properties of the parent compound and general characteristics of hydrochloride salts, the following properties can be established for 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride:

PropertyValueNotes
Molecular FormulaC₁₀H₁₁Cl₂N₃Derived from C₁₀H₁₀ClN₃ + HCl
Molecular Weight244.12 g/molSum of 207.66 g/mol (free base) + 36.46 g/mol (HCl)
Physical AppearanceTypically a crystalline solidCommon for hydrochloride salts of amines
SolubilityEnhanced water solubilityCharacteristic of hydrochloride salts
pH in SolutionAcidicDue to the hydrochloride component
Partition CoefficientLower than free baseSalt formation reduces lipophilicity
Melting PointLikely higher than free baseTypically observed for amine hydrochlorides

Compared to the free base form, the hydrochloride salt would typically exhibit improved stability under standard storage conditions and enhanced dissolution properties in aqueous media. These characteristics make the hydrochloride salt potentially more suitable for pharmaceutical applications where water solubility and stability are critical factors.

Synthesis and Preparation Methods

Cyclization Approach

The most common method involves cyclization reactions between hydrazines and appropriate carbonyl compounds:

  • Reaction of 4-chlorophenylhydrazine with a suitable β-ketoester or α,β-unsaturated ketone containing the required functional groups to form the 5-methyl-pyrazol-4-amine structure.

  • The cyclization typically proceeds through an initial condensation followed by intramolecular cyclization to form the pyrazole ring.

  • Reaction conditions may include heating in polar solvents such as ethanol, acetic acid, or DMF, potentially with catalytic acid.

Functional Group Transformations

An alternative approach involves:

  • Starting with a preformed pyrazole core and introducing the required substituents sequentially.

  • For example, nitration of a 1-(4-chlorophenyl)-5-methyl-1H-pyrazole at the 4-position followed by reduction of the nitro group to an amine.

  • This approach may offer advantages for selective functionalization but typically involves multiple steps.

Preparation of the Hydrochloride Salt

Once the free base is synthesized and purified, the hydrochloride salt can be prepared using standard salt formation procedures:

  • Direct Method: Dissolving the free base in an appropriate organic solvent (e.g., diethyl ether, ethanol, or a mixture) and adding a solution of hydrogen chloride, typically as HCl gas in diethyl ether or as concentrated aqueous HCl.

  • Precipitation Method: Adding an excess of concentrated HCl to a solution of the free base in a suitable solvent, leading to precipitation of the hydrochloride salt.

  • Recrystallization: Further purification through recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether) to obtain high-purity product.

A similar approach is likely used for the preparation of other pyrazole hydrochlorides, such as 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride (CAS 1185302-88-8) , which shares structural similarities with our target compound.

Biological Activity and Pharmacological Properties

Anticancer Activity

Pyrazole derivatives have demonstrated significant anticancer properties. A case study mentioned in the search results evaluated the anticancer activity of a related compound against glioblastoma cells, where inhibitory effects were observed. The mechanisms may involve:

  • Inhibition of specific enzymes involved in cell proliferation

  • Interference with signal transduction pathways critical for cancer cell survival

  • Modulation of apoptotic pathways

The 4-chlorophenyl substituent may enhance membrane permeability, potentially improving cellular uptake and target engagement in cancer cells.

Antimicrobial Properties

Pyrazole derivatives frequently exhibit antimicrobial activity. For example, search result describes the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides with antibacterial activity against clinically isolated NDM-1-positive bacteria. The structural similarities suggest that 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride might possess related antimicrobial properties through:

  • Disruption of bacterial cell wall synthesis

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial protein synthesis

Neurological Applications

Some pyrazole derivatives have demonstrated potential for treating neurological conditions due to their anticonvulsant properties. The specific structural features of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride may confer activity on targets relevant to neurological disorders through:

  • Modulation of ion channels

  • Interaction with neurotransmitter receptors

  • Regulation of neuronal signaling pathways

Structure-Activity Relationships

The biological activity of pyrazole derivatives is strongly influenced by their substitution pattern:

  • 4-Chlorophenyl Group at Position 1: This substituent enhances lipophilicity and membrane permeability, potentially improving cellular uptake. The chlorine atom can also participate in halogen bonding interactions with target proteins, contributing to binding affinity and selectivity.

  • Amine Group at Position 4: Primary amines serve as hydrogen bond donors, which may be critical for interactions with biological targets such as enzymes or receptors. In the hydrochloride salt form, the protonated amine may form ionic interactions with negatively charged residues in protein targets.

  • Methyl Group at Position 5: This substituent influences the electronic properties of the pyrazole ring and may contribute to specific binding interactions through hydrophobic contacts with protein targets.

  • Hydrochloride Salt Formation: Beyond improving physicochemical properties, the salt form may influence the compound's distribution, metabolism, and excretion profile in biological systems.

Pharmacokinetic Considerations

The hydrochloride salt form typically offers several advantages from a pharmacokinetic perspective:

  • Enhanced Aqueous Solubility: Improved water solubility compared to the free base can lead to better dissolution in physiological fluids and potentially enhanced bioavailability.

  • Stability Profile: The salt form generally provides enhanced chemical stability during storage and handling, which is particularly important for compounds containing primary amine groups that might otherwise be susceptible to oxidation or other degradation pathways.

  • Absorption Characteristics: The improved solubility of the hydrochloride salt may translate to different absorption profiles compared to the free base, particularly following oral administration.

  • Formulation Advantages: The salt form typically offers advantages in pharmaceutical formulation processes, including improved flow properties, compression characteristics, and stability in solid dosage forms.

Comparative Analysis with Related Compounds

Comparison with Free Base Form

The primary differences between 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine and its hydrochloride salt lie in their physicochemical properties:

PropertyFree Base FormHydrochloride Salt
Molecular FormulaC₁₀H₁₀ClN₃C₁₀H₁₁Cl₂N₃
Molecular Weight207.66 g/mol244.12 g/mol
Water SolubilityTypically limitedSubstantially enhanced
Chemical StabilityMay be less stableGenerally more stable
Crystalline FormVariesOften forms distinct crystal structure
BioavailabilityTypically lowerPotentially improved
HygroscopicityGenerally less hygroscopicMay be more hygroscopic
pH in SolutionNear neutral to slightly basicAcidic

These differences can significantly impact the compound's behavior in biological systems and its utility in various research applications.

Comparison with Positional Isomers

Several positional isomers of the target compound appear in the search results, providing valuable insights into structure-activity relationships:

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

This positional isomer (search result) features:

  • 4-Chlorophenyl group at position 5 instead of position 1

  • Methyl group at position 1 instead of position 5

  • Amine group remains at position 4

This rearrangement of substituents significantly alters the compound's three-dimensional structure and electronic distribution, potentially affecting:

  • Binding orientation in receptor pockets

  • Hydrogen bonding patterns

  • Lipophilicity and membrane permeability

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

This isomer (search results ) features:

  • 4-Chlorophenyl group at position 1 (same as target compound)

  • Methyl group at position 3 instead of position 5

  • Amine group at position 5 instead of position 4

The different positioning of the amine group would substantially alter hydrogen bonding capabilities and potential interactions with biological targets. The CAS number for this compound is 40401-39-6, with a melting point of 108-112°C .

1,5-Dimethyl-1H-pyrazol-4-amine hydrochloride

This related compound (search result ) features:

  • Methyl groups at positions 1 and 5

  • Lacks the 4-chlorophenyl group

  • Amine group at position 4 (same as target compound)

  • Available as a hydrochloride salt

The absence of the 4-chlorophenyl group would significantly reduce lipophilicity, potentially altering cellular penetration and distribution. The molecular weight is considerably lower at 147.61 g/mol .

Comparison with Other Structural Analogues

Other structural analogues in the search results provide additional comparative insights:

1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine

This compound (search result ) features:

  • A phenyl group at position 4 instead of an amine

  • Amine group at position 5 instead of position 4

These differences would substantially alter electronic properties and potential binding interactions, with the phenyl group increasing lipophilicity and potentially providing additional aromatic interactions with biological targets. Its molecular weight is 269.73 g/mol .

1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amine

This structural analogue (search result ) contains:

  • A methylene (CH₂) linker between the pyrazole and the 4-chlorophenyl group

This additional flexibility would significantly change the compound's conformational properties and potential biological interactions, allowing for a greater range of possible binding orientations.

Comparative Table of Related Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Impact on Activity
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine HydrochlorideC₁₀H₁₁Cl₂N₃244.12Reference compoundReference properties
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amineC₁₀H₁₀ClN₃207.66Free base formLower water solubility, potentially different bioavailability
5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amineC₁₀H₁₀ClN₃207.66Rearranged substituent positionsAltered electronic distribution and binding properties
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amineC₁₀H₁₀ClN₃207.66 Methyl at position 3, amine at position 5Different hydrogen bonding pattern and electronic properties
1,5-Dimethyl-1H-pyrazol-4-amine HydrochlorideC₅H₁₀ClN₃147.61 No 4-chlorophenyl groupReduced lipophilicity, different binding properties
1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amineC₁₅H₁₂ClN₃269.73 Phenyl at position 4, amine at position 5Increased lipophilicity, different binding mode
1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-amineC₁₀H₁₀ClN₃207.66 CH₂ linker between pyrazole and 4-chlorophenylEnhanced conformational flexibility

This comparative analysis highlights how even subtle structural changes can significantly impact physicochemical properties and potential biological activities of pyrazole derivatives, providing valuable guidance for the design of more effective compounds for specific therapeutic applications.

Research Applications and Case Studies

Medicinal Chemistry Research

Based on the properties of structurally similar pyrazole derivatives, 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride may have applications in several areas of medicinal chemistry research:

Anticancer Research

Pyrazole derivatives have demonstrated significant potential as anticancer agents. A case study mentioned in search result evaluated the anticancer activity of a related compound against glioblastoma cells, demonstrating inhibitory effects. Potential mechanisms of action may include:

  • Inhibition of specific kinases involved in cancer cell signaling

  • Disruption of microtubule dynamics essential for cell division

  • Modulation of apoptotic pathways

  • Interference with DNA repair mechanisms

The specific structural features of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride could potentially confer selectivity for certain cancer-related targets.

Antimicrobial Development

The structural similarities to other bioactive pyrazoles suggest potential applications in antimicrobial research. For example, search result describes 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides with antibacterial activity against clinically isolated NDM-1-positive bacteria. Research into the antimicrobial properties of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride could focus on:

  • Activity against drug-resistant bacterial strains

  • Mechanism of action studies

  • Structure-activity relationship development to optimize antimicrobial potency

Neurological Applications

Some pyrazole derivatives have shown promise in treating neurological disorders. The target compound could be investigated for potential neuroprotective, anticonvulsant, or anxiolytic properties. Research avenues might include:

  • Electrophysiological studies to assess effects on neuronal activity

  • Behavioral models of neurological disorders

  • Investigation of interactions with specific neurotransmitter receptors or ion channels

Enzyme Inhibition Studies

Pyrazole derivatives often function as enzyme inhibitors, making them valuable tools for studying enzyme function and regulation. Potential applications include:

  • Development as probe compounds for specific enzyme classes

  • Investigation of structure-activity relationships in enzyme inhibition

  • Elucidation of binding modes through crystallographic studies

Molecular Probe Development

The compound could serve as a scaffold for developing molecular probes for biological systems:

  • Incorporation of reporter groups (e.g., fluorescent tags) for tracking cellular distribution

  • Development of affinity-based probes for target identification

  • Use in photoaffinity labeling studies to identify binding partners

Synthetic Organic Chemistry

From a synthetic chemistry perspective, the compound may be valuable as:

Synthetic Building Block

It could serve as an intermediate for the synthesis of more complex molecules:

  • Functionalization of the amine group to create amides, sulfonamides, or ureas

  • Use in coupling reactions to generate more complex structures

  • Incorporation into peptide-like molecules or peptidomimetics

Methodological Studies

The synthesis of such compounds often involves interesting methodological challenges:

  • Development of regioselective methods for pyrazole functionalization

  • Optimization of salt formation and purification protocols

  • Exploration of green chemistry approaches to pyrazole synthesis

Material Science Applications

Beyond biological applications, pyrazole derivatives have found uses in material science:

Coordination Chemistry

The nitrogen atoms in the pyrazole ring can coordinate with metal ions:

  • Development of metal complexes with unique photophysical properties

  • Creation of coordination polymers with interesting structural features

  • Investigation of catalytic applications of metal-pyrazole complexes

Polymer Science

Functionalized pyrazoles can be incorporated into polymeric materials:

  • Development of polymers with specific recognition properties

  • Creation of materials with enhanced thermal stability

  • Design of stimuli-responsive polymeric systems

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